2-(2-(4-(Diethylammonio)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium oxalate
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Overview
Description
. This compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 281-588-8 involves specific synthetic routes that are designed to achieve high purity and yield. The exact synthetic route can vary depending on the desired application and the available starting materials. Typically, the synthesis involves a series of chemical reactions such as condensation, esterification, or other organic transformations under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of EINECS 281-588-8 is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The process may also include purification steps such as distillation, crystallization, or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
EINECS 281-588-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of EINECS 281-588-8 are carried out under specific conditions to achieve the desired products. Common reagents include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rate and yield.
Major Products Formed
The major products formed from the reactions of EINECS 281-588-8 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
EINECS 281-588-8 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: EINECS 281-588-8 is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is employed in the manufacture of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of EINECS 281-588-8 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the chemical structure and the biological context in which it is used. Detailed studies are conducted to elucidate the pathways and molecular interactions involved.
Comparison with Similar Compounds
EINECS 281-588-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison involves evaluating properties such as reactivity, stability, and biological activity. Some similar compounds include:
Cyclohexyl bromide: (EINECS 203-622-2)
4-Bromoacetanilide: (EINECS 203-154-9)
Phenyl benzoate: (EINECS 202-293-2)
Each of these compounds has distinct characteristics that differentiate them from EINECS 281-588-8, making it unique in its applications and properties.
Properties
CAS No. |
83969-11-3 |
---|---|
Molecular Formula |
C23H29N2.C2HO4 C25H30N2O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C23H29N2.C2H2O4/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;3-1(4)2(5)6/h8-17H,6-7H2,1-5H3;(H,3,4)(H,5,6)/q+1;/p-1 |
InChI Key |
BSGDWLGKCUSZNT-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.C(=O)(C(=O)[O-])O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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